5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile
Overview
Description
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is a chemical compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile typically involves the reaction of 5-chlorobenzonitrile with an oxazolidinone derivative. One common method includes the use of 5-chlorobenzonitrile and 2-oxo-1,3-oxazolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition ultimately leads to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.
Rivaroxaban: Although primarily an anticoagulant, it shares structural similarities with oxazolidinones
Uniqueness
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its chloro group and oxazolidinone ring make it a valuable scaffold for developing new antibacterial agents with potentially improved efficacy and reduced resistance .
Biological Activity
5-Chloro-2-(2-oxo-oxazolidin-3-yl)-benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.
Chemical Structure and Properties
The compound features a chloro group, an oxazolidinone moiety, and a benzonitrile structure. The presence of the oxazolidinone ring is significant as it is known for various biological activities, including antibacterial and antiviral properties.
Antiviral Activity
Research indicates that oxazolidinone derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against HIV. In one study, derivatives showed significant inhibition of HIV-1 reverse transcriptase with IC50 values ranging from 250 nM to 600 nM, suggesting potential for therapeutic applications in HIV treatment .
Antibacterial Activity
The antibacterial properties of oxazolidinones have been well-documented. Compounds in this class have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of protein synthesis, which is critical for bacterial growth and replication. For example, certain oxazolidinones have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
Synthesis and Evaluation
A notable study synthesized a series of oxazolidinone derivatives, including those structurally related to this compound. The synthesized compounds were tested for their biological activity against multiple strains of bacteria and viruses. Results indicated that modifications in the substituents on the oxazolidinone ring significantly affected the biological activity, with some compounds exhibiting enhanced potency compared to others .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the aromatic ring could enhance antibacterial activity. Conversely, the introduction of bulky groups tended to decrease activity. This information is crucial for guiding future modifications aimed at improving efficacy while minimizing toxicity .
Data Tables
Compound | Activity | IC50/EC50 (nM) | Target |
---|---|---|---|
This compound | Antiviral (HIV) | 250–600 | HIV Reverse Transcriptase |
Related Oxazolidinones | Antibacterial | 10–100 | Gram-positive Bacteria |
SAR Variants | Varies | Varies | Varies |
Properties
IUPAC Name |
5-chloro-2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-1-2-9(7(5-8)6-12)13-3-4-15-10(13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLXUHREINCKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.